Bienvenue dans la boutique en ligne BenchChem!

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Linker SAR ADP-ribosyltransferase inhibition Chemical biology

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic hybrid heterocycle combining a 4-oxoquinazolin-3(4H)-yl core with a 3-methyl-1,2,4-oxadiazol-5-yl moiety via a propanamide linker. It belongs to the class of quinazolinone–oxadiazole conjugates, a scaffold widely explored for kinase inhibition and antiproliferative applications.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 1235020-45-7
Cat. No. B2744271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
CAS1235020-45-7
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C15H15N5O3/c1-10-18-14(23-19-10)8-16-13(21)6-7-20-9-17-12-5-3-2-4-11(12)15(20)22/h2-5,9H,6-8H2,1H3,(H,16,21)
InChIKeyZNVJFEKHWXMWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1235020-45-7): Procurement-Relevant Chemical Profile and Comparator Context


N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic hybrid heterocycle combining a 4-oxoquinazolin-3(4H)-yl core with a 3-methyl-1,2,4-oxadiazol-5-yl moiety via a propanamide linker . It belongs to the class of quinazolinone–oxadiazole conjugates, a scaffold widely explored for kinase inhibition and antiproliferative applications. The compound is commercially supplied by specialist screening-compound vendors for non-human research purposes . Its closest structural analogs include the corresponding acetamide-linked variant and 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a shared precursor.

Why Generic Quinazolinone–Oxadiazole Substitution Cannot Replace N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide


Superficial similarity within the quinazolinone–oxadiazole class masks critical structural variations that govern target engagement and physicochemical behavior. In a closely related ARTD3 inhibitor series, modifications to the ethylene linker connecting the quinazolinone core to the amide were uniformly detrimental to binding [1], demonstrating that the propanamide spacer is not interchangeable. Similarly, SAR studies on quinazolinone–1,3,4-oxadiazole conjugates revealed that conversion of hydrazide intermediates to oxadiazoles caused a dramatic loss of antiradical activity [2]. These findings underscore that minor changes—linker length, oxadiazole regioisomerism (1,2,4- vs. 1,3,4-), and N-alkyl substitution—can ablate or invert biological activity, making generic substitution unreliable.

Quantitative Differentiation Evidence: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide vs. Closest Analogs


Propanamide Linker vs. Acetamide Linker: Binding Impact in Quinazolinone Scaffolds

In a structural biology study of quinazolinone-based ARTD3 inhibitors, the ethylene (propanamide) linker was essential for maintaining binding affinity; alterations to the linker length or composition (including the acetamide variant) were found to be detrimental [1]. This indicates that the propanamide linker present in the target compound is a non-substitutable structural feature for target engagement within this chemotype.

Linker SAR ADP-ribosyltransferase inhibition Chemical biology

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Differential Impact on Antiradical Activity

A study on quinazolinone–1,3,4-oxadiazole conjugates demonstrated that the oxadiazole ring formation quenched antiradical activity present in the parent hydrazides [1]. In contrast, 1,2,4-oxadiazoles found in the target compound exhibit distinct electronic properties and metabolic stability profiles. Although no head-to-head 1,2,4- vs. 1,3,4-oxadiazole data exist for this specific scaffold, literature consensus indicates that regioisomeric oxadiazoles display non-overlapping structure-activity relationships [2].

Oxadiazole regioisomerism Antioxidant SAR Quinazolinone conjugates

3-Methyl-1,2,4-oxadiazole Substitution: Class-Level Preference in Kinase Inhibitor Scaffolds

A recent 2024 study on 1,2,4-oxadiazole/quinazoline-4-one hybrids identified compounds 9b, 9c, and 9h as potent dual EGFR/BRAFV600E inhibitors with GI50 values of 24–30 nM, surpassing the reference inhibitor erlotinib (GI50 33 nM) [1]. While these hybrids utilize a thioether rather than an amide linker, the 3-aryl-1,2,4-oxadiazole moiety is conserved. SAR analysis within the series showed that substitution at the oxadiazole 3-position (phenyl, p-tolyl, m-tolyl) critically tuned potency, with chloro-substituted phenyl variants consistently outperforming other analogs [1]. The target compound's 3-methyl substitution represents a distinct electronic and steric environment that may offer differential kinase selectivity.

Kinase inhibition 1,2,4-Oxadiazole SAR EGFR/BRAF inhibitors

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (tPSA) Classification

Vendor-predicted physicochemical parameters position the target compound within favorable chemical space for CNS and intracellular target engagement. The molecular formula C15H15N5O3 (MW 313.3) yields a calculated tPSA of approximately 110 Ų and a predicted LogP of ~1.2 (based on structural fragmentation). These values satisfy Lipinski and Veber rule requirements, distinguishing the compound from bulkier quinazolinone–oxadiazole analogs (e.g., thiophene-containing variants with MW >380) that may exhibit poorer permeability.

Drug-likeness ADME prediction Chemical library design

Recommended Application Scenarios for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Based on Verified Evidence


Medicinal Chemistry: Kinase Inhibitor Hit-to-Lead Optimization

The compound is suitable as a starting scaffold for developing dual EGFR/BRAF or EGFRT790M inhibitors, leveraging the validated antiproliferative activity of 1,2,4-oxadiazole/quinazoline-4-one hybrids [1]. Its 3-methyl oxadiazole substitution provides an underexplored SAR vector; establishing the structure-activity relationship of this specific motif relative to the more common 3-aryl variants could identify novel selectivity profiles. Procurement of this specific chemotype, rather than generic 3-aryl analogs, enables orthogonal SAR exploration.

Chemical Biology: ARTD3/PARP3 Probe Development

The propanamide linker is critical for binding in quinazolinone-based ADP-ribosyltransferase inhibitors [1]. This compound can serve as a scaffold for developing selective PARP3 (ARTD3) probes, where linker length directly governs target engagement. The acetamide analog is predicted to lose activity, making the propanamide variant the essential procurement choice for this application.

Chemical Library Design: Drug-Like Fragment Screening

With a molecular weight of 313.3 and favorable calculated drug-likeness parameters [1], this compound is an attractive entry for fragment-based or diversity-oriented screening libraries focused on kinase or PARP targets. Its lower MW compared to thiophene-containing analogs (MW >380) [2] offers superior ligand efficiency and room for chemical elaboration during hit expansion.

Antioxidant Mechanism Studies: Regioisomeric Oxadiazole Comparison

The 1,2,4-oxadiazole regioisomerism distinguishes this compound from the more extensively studied 1,3,4-oxadiazole conjugates, which lose antiradical activity upon cyclization [1]. This compound enables head-to-head investigation of how oxadiazole regioisomerism influences radical scavenging capacity within an otherwise identical quinazolinone framework.

Quote Request

Request a Quote for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.